molecular formula C13H9N3O B12893053 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile CAS No. 219616-98-5

2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile

Katalognummer: B12893053
CAS-Nummer: 219616-98-5
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: DITSTDNHJISUMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is an organic compound characterized by its unique structure, which includes a furan ring, a methyl group, and two cyano groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the condensation of 2-furylacetonitrile with 2-amino-4,6-dimethylbenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The cyano groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-diamine.

    Substitution: N-substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-performance materials.

Wirkmechanismus

The mechanism by which 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the furan ring and cyano groups can enhance binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-(thiophen-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    2-Amino-4-(pyridin-2-yl)-6-methylbenzene-1,3-dicarbonitrile: Contains a pyridine ring, offering different electronic properties.

    2-Amino-4-(phenyl)-6-methylbenzene-1,3-dicarbonitrile: Lacks the heterocyclic ring, providing a simpler aromatic system.

Uniqueness

The uniqueness of 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile lies in its combination of a furan ring with cyano groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Eigenschaften

CAS-Nummer

219616-98-5

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

2-amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H9N3O/c1-8-5-9(12-3-2-4-17-12)11(7-15)13(16)10(8)6-14/h2-5H,16H2,1H3

InChI-Schlüssel

DITSTDNHJISUMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C#N)N)C#N)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.